5-Methoxy Group: Modifiable Handle for SAR
The 5-methoxy substituent on the pyrido[2,3-d]pyridazine scaffold provides a crucial, modifiable handle for further synthesis, differentiating it from unsubstituted or differently substituted cores. The C-5 position on the pyrido-pyridazinone template has been identified as a critical vector for optimizing both potency and kinase selectivity [1]. While specific IC50 or GI50 data for the 5-methoxy analog is not reported in the primary literature for the final compounds, its structure represents an intermediate stage in the SAR development of potent FER kinase inhibitors. For example, the core pyrido-pyridazinone template from which it is derived has produced inhibitors with IC50 values as low as 0.5 nM (compound 1, DS21360717) [2]. Further optimization at the C-5 position, the site of the methoxy group, led to compound 17c (DS08701581), which demonstrated improved bioavailability and tumor growth inhibition [1]. Thus, 5-Methoxypyrido[2,3-d]pyridazine serves as a well-defined and modifiable starting point, enabling medicinal chemists to explore SAR from a known, data-supported vector.
| Evidence Dimension | Role in SAR and potency optimization |
|---|---|
| Target Compound Data | 5-Methoxy substituted pyrido[2,3-d]pyridazine scaffold (intermediate) |
| Comparator Or Baseline | Optimized C-5 substituted pyrido-pyridazinone (e.g., compound 17c, DS08701581) |
| Quantified Difference | The parent pyrido-pyridazinone template can achieve FER kinase IC50 of 0.5 nM (Compound 1). Optimization at the C-5 position (where the methoxy group is located in the target compound) was critical for improving bioavailability and in vivo efficacy [1]. |
| Conditions | FER tyrosine kinase inhibition assay (cell-free) and in vivo Ba/F3-FER tumor model. |
Why This Matters
This compound is not an uncharacterized entity; it is a defined intermediate on the SAR pathway to potent kinase inhibitors, allowing researchers to directly build upon published optimization strategies at a known critical site.
- [1] Taniguchi, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters, 15(7), 1010-1016. View Source
- [2] Taniguchi, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters, 15(7), 1010-1016. View Source
